molecular formula C9H13N3 B12983105 1-isobutyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B12983105
M. Wt: 163.22 g/mol
InChI Key: PWFOYZJFDDWMLT-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-imidazo[1,2-b]pyrazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal and agrochemical research. This scaffold is recognized as a non-classical isostere of the indole ring system, a common structural motif in many bioactive molecules . Replacing an indole with an imidazo[1,2-b]pyrazole core has been shown to lead to significantly improved solubility in aqueous media, which is a valuable property for optimizing the pharmacokinetic profiles of drug candidates . The imidazo[1,2-b]pyrazole scaffold itself has attracted considerable attention due to a wide spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its fused bicyclic structure serves as a versatile platform for selective functionalization at multiple positions, enabling the exploration of diverse structure-activity relationships and the synthesis of complex molecular targets . As such, this compound is a valuable synthetic intermediate and building block for developing new pharmacological agents and functional materials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole

InChI

InChI=1S/C9H13N3/c1-8(2)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,7H2,1-2H3

InChI Key

PWFOYZJFDDWMLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Isobutyl 1h Imidazo 1,2 B Pyrazole and Its Derivatives

Established Synthetic Routes to the Imidazo[1,2-b]pyrazole Core

The construction of the fused imidazo[1,2-b]pyrazole ring system is predominantly accomplished through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials.

Groebke–Blackburn–Bienaymé (GBB) Reaction Protocols

The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) stands as a highly efficient and widely utilized method for assembling the imidazo[1,2-b]pyrazole core. nih.govnih.gov This reaction involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an isocyanide to yield the fused heterocyclic system. beilstein-journals.orgresearchgate.net The versatility of the GBB reaction allows for the introduction of diverse substituents onto the scaffold by simply varying the starting components. The reaction proceeds through the formation of a Schiff base from the aminopyrazole and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization to form the final product. nih.gov

In its most straightforward application, the GBB reaction is performed as a one-pot assembly where the three key components—a 5-aminopyrazole, an aldehyde, and an isocyanide—are mixed in a single reaction vessel. beilstein-journals.orgresearchgate.net This approach offers operational simplicity and high atom economy. For instance, the reaction of 5-aminopyrazole-4-carbonitrile, an aldehyde, and an isocyanide can be promoted by a catalyst to directly yield the corresponding 1H-imidazo[1,2-b]pyrazole. nih.gov The efficiency of this direct assembly is often dependent on the choice of catalyst and solvent, with various systems being developed to optimize yields and reaction times. researchgate.net

A screening of different solvents and catalysts for the reaction between 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide highlighted the importance of these parameters. researchgate.net The use of a catalytic amount of perchloric acid (HClO₄) in ethanol (B145695) provided a high yield in a short timeframe. researchgate.netnih.gov

Table 1: Catalyst and Solvent Screening for a GBB-3CR

Catalyst (mol %)SolventTime (min)Yield (%)Reference
NoneEtOH1440Trace researchgate.net
Sc(OTf)₃ (20)EtOH1555 researchgate.net
HClO₄ (20)EtOH1579 researchgate.netnih.gov
TFA (20)EtOH1572 researchgate.net
HClO₄ (20)DCM6035 researchgate.net
HClO₄ (20)MeCN6065 researchgate.net

Reaction conditions involved 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide at room temperature. researchgate.net

An advancement over the direct multicomponent approach is the sequential one-pot synthesis. beilstein-journals.orgnih.gov This strategy involves the in situ formation of one of the starting materials, typically the 5-aminopyrazole, immediately followed by the GBB reaction in the same vessel without intermediate purification. researchgate.netnih.gov This method expands the diversity of the final products by allowing for variation in the pyrazole (B372694) precursor itself.

A notable example is the initial microwave-assisted cyclocondensation of ethoxymethylene malononitrile (B47326) with hydrazine (B178648) to form 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov After this first step, the reaction mixture is treated with water, an aldehyde, an isocyanide, and a catalytic amount of trifluoroacetic acid (TFA) to proceed with the GBB reaction at room temperature. beilstein-journals.orgnih.gov This sequential protocol has been successfully employed to generate a library of diversely substituted 1H-imidazo[1,2-b]pyrazoles with yields reaching up to 83%. nih.gov

Table 2: Synthesis of 1H-Imidazo[1,2-b]pyrazoles via Sequential One-Pot GBB Reaction

AldehydeIsocyanideTime (min)Yield (%)Reference
p-Tolualdehydetert-Butyl isocyanide1581 nih.gov
Benzaldehydetert-Butyl isocyanide1575 nih.gov
4-ChlorobenzaldehydeCyclohexyl isocyanide1083 nih.gov
2-Naphthaldehydetert-Butyl isocyanide6061 nih.gov
Isobutyraldehydetert-Butyl isocyanide1571 nih.gov
p-TolualdehydeBenzyl isocyanide1578 nih.gov

The protocol involves microwave-assisted formation of the aminopyrazole followed by the GBB reaction with the listed components. nih.gov

The success of the GBB reaction for synthesizing the imidazo[1,2-b]pyrazole core is highly dependent on the catalytic system. nih.govbeilstein-journals.org Both Brønsted and Lewis acids are effective promoters. nih.govnih.gov Commonly used catalysts include scandium triflate (Sc(OTf)₃), perchloric acid (HClO₄), and p-toluenesulfonic acid. nih.govnih.govbeilstein-journals.org Trifluoroacetic acid (TFA) and ytterbium triflate (Yb(OTf)₃) have also been shown to be effective. nih.gov

Optimization studies have explored a wide range of conditions. For many GBB reactions leading to imidazo[1,2-b]pyrazoles, the use of 20 mol % of a catalyst like TFA or HClO₄ in a protic solvent such as ethanol or methanol (B129727) at room temperature or slightly elevated temperatures (e.g., 60 °C) provides good results. nih.govnih.gov The choice of solvent can be critical; for example, ethanol often proves superior to dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN). researchgate.net In some cases, solvent-free conditions or the use of green solvents like water have been successfully implemented, aligning with the principles of green chemistry. nih.govbeilstein-journals.org Microwave irradiation has also been used to accelerate the reaction, particularly in the sequential one-pot syntheses. nih.gov

Dehydration Reactions for Imidazo-Pyrazole Scaffold Formation

The final and crucial step in the formation of the imidazo[1,2-b]pyrazole scaffold via the GBB reaction is an intramolecular cyclization that involves the elimination of a water molecule. This dehydration reaction, formally a cyclocondensation, occurs after the initial formation of the Schiff base and its subsequent reaction with the isocyanide. The intermediate generated from the α-addition of the isocyanide to the Schiff base undergoes a spontaneous intramolecular attack of the pyrazole ring nitrogen onto the activated isocyanide carbon, leading to the formation of the fused five-membered imidazole (B134444) ring and the stable bicyclic aromatic system. This cyclodehydration is a key mechanistic feature of the GBB protocol for creating fused N-heterocycles.

Br/Mg-Exchange Reactions for Scaffold Functionalization

Once the 1H-imidazo[1,2-b]pyrazole core is constructed, further derivatization can be achieved through selective functionalization. A powerful method for this is the halogen/magnesium exchange reaction. rsc.orgrsc.org This strategy allows for the introduction of various electrophiles at specific positions on the heterocyclic scaffold, which would be difficult to achieve directly through de novo synthesis. researchgate.net

The process typically begins with a brominated 1H-imidazo[1,2-b]pyrazole, which is often protected at the N1 position (e.g., with a SEM group). rsc.orgresearchgate.net This brominated substrate undergoes a bromine-magnesium exchange upon treatment with a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). rsc.org This generates a highly reactive organomagnesium intermediate that can be trapped with a wide range of electrophiles, leading to selectively functionalized products. rsc.orgrsc.org For example, this method has been used to introduce functional groups at the C7 position of the scaffold. rsc.orgresearchgate.net Following this initial functionalization, subsequent regioselective metalations at other positions (e.g., C3) can be performed to create polysubstituted derivatives. rsc.org

Table 3: Functionalization of the Imidazo[1,2-b]pyrazole Scaffold via Br/Mg-Exchange

ElectrophileFunctional Group IntroducedProduct Yield (%)Reference
I₂-I91 rsc.org
PhSSPh-SPh93 rsc.org
NCS-Cl75 rsc.org
TsCN-CN81 rsc.org
B(OiPr)₃-B(OiPr)₂85 rsc.org

The reaction involves Br/Mg exchange on a 7-bromo-1-SEM-imidazo[1,2-b]pyrazole followed by quenching with the listed electrophile. rsc.org

Regioselective Magnesiations and Zincations

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be effectively achieved through regioselective metalations using organometallic bases. rsc.org The use of 2,2,6,6-tetramethylpiperidyl (TMP) bases containing magnesium or zinc allows for precise deprotonation at specific sites on the heterocyclic ring. rsc.orgresearchgate.net

Calculations of pKa values and N-basicities have been instrumental in predicting the regioselectivity of these metalations. researchgate.netnih.gov For instance, in the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold, different TMP-bases lead to metalation at distinct positions. The use of TMPMgCl·LiCl results in selective magnesiation at position C-3, driven by kinetic acidity. nih.gov In contrast, the less basic but more sterically hindered zincate base, TMP₂Zn·2MgCl₂·2LiCl, leads to a thermodynamically favored metalation at the C-5 position. researchgate.netnih.gov

These principles are extended to the 1H-imidazo[1,2-b]pyrazole core. The choice of the TMP-metal base is critical for directing the deprotonation to the desired position, enabling subsequent functionalization. rsc.orgnih.gov For example, selective metalation of a protected 1H-imidazo[1,2-b]pyrazole at the C-2 position is achieved using TMP₂Zn·MgCl₂·2LiCl. researchgate.net This regioselectivity allows for the introduction of substituents specifically at the C-2, C-6, or C-7 positions, depending on the reaction sequence and reagents employed. rsc.orgresearchgate.net A summary of these regioselective metalations is presented below.

Table 1: Regioselective Metalations of Imidazo[1,2-b]pyrazole Scaffolds

Base Scaffold Position of Metalation Conditions Ref
TMPMgCl·LiCl SEM-protected 7-cyano-1H-imidazo[1,2-b]pyrazole C-2 THF, -20 °C, 2 h rsc.orgrsc.org
TMP₂Zn·MgCl₂·2LiCl SEM-protected 1H-imidazo[1,2-b]pyrazole C-2 THF researchgate.net

Note: SEM is (2-(trimethylsilyl)ethoxy)methyl, a common N-protecting group.

Introduction of the Isobutyl Moiety and Other N-Alkylation Strategies

The introduction of an N-alkyl group, such as isobutyl, onto a pyrazole ring is a fundamental transformation in the synthesis of compounds like 1-isobutyl-1H-imidazo[1,2-b]pyrazole. Traditional methods for N-alkylation often require harsh conditions, such as the use of strong bases and high temperatures. mdpi.comsemanticscholar.org

A modern and mild alternative for N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comresearchgate.net This methodology provides convenient access to a variety of N-alkyl pyrazoles under gentle conditions. semanticscholar.org

The reaction proceeds by the activation of the trichloroacetimidate by the acid catalyst, making it a potent electrophile for the pyrazole nitrogen. mdpi.com This method is compatible with various pyrazoles and trichloroacetimidates derived from benzylic, phenethyl, and benzhydryl alcohols, affording the N-alkylated products in moderate to good yields. mdpi.comresearchgate.net For unsymmetrical pyrazoles, the alkylation can produce a mixture of regioisomers, with the major product typically determined by steric factors. researchgate.netmdpi.com This strategy represents a viable pathway for synthesizing this compound by reacting the parent heterocycle with the corresponding isobutyl-derived trichloroacetimidate.

Other advanced N-alkylation strategies include methods based on the Mitsunobu reaction, transition metal catalysis, and engineered enzymes that can achieve high regioselectivity with simple haloalkanes. semanticscholar.orgnih.gov

Functionalization Strategies of the this compound Core

Once the this compound scaffold is synthesized, a variety of functionalization strategies can be employed to introduce diverse substituents at specific positions, which is crucial for modulating the compound's properties. rsc.org

A powerful sequence for differentiating the positions on the 1H-imidazo[1,2-b]pyrazole ring begins with selective halogenation. researchgate.net For instance, the N-SEM-protected 1H-imidazo[1,2-b]pyrazole undergoes selective bromination at the C-7 position with N-bromosuccinimide (NBS) in acetonitrile, yielding the 7-bromo derivative in high yield. researchgate.net

This 7-bromo intermediate serves as a versatile handle for further functionalization. Treatment with an organomagnesium reagent like i-PrMgCl·LiCl induces a bromine-magnesium exchange, generating a magnesiated intermediate at the C-7 position. rsc.orgresearchgate.net This organometallic species can then be trapped with various electrophiles.

Alternatively, direct deprotonation at other sites can be achieved. As mentioned previously, the use of TMP-zincate bases can selectively metalate the C-2 position. researchgate.net Subsequent metalation of a 2-substituted intermediate at the C-6 position is also possible, providing a route to trisubstituted imidazo[1,2-b]pyrazoles. nih.govnih.gov This stepwise approach, combining halogenation/Br-Mg exchange with regioselective deprotonations, allows for the controlled and sequential functionalization of the C-7, C-2, and C-6 positions. rsc.orgresearchgate.net

The organomagnesium and organozinc intermediates generated from the metalation of the this compound core are powerful nucleophiles that can react with a wide array of electrophiles. rsc.orgnih.gov This allows for the introduction of diverse functional groups.

The scope of these trapping reactions is broad and includes:

Allylations: Copper-catalyzed reactions with allyl bromide furnish the corresponding allylated derivatives. rsc.orgresearchgate.net

Acylations: The introduction of ketone functionalities is achieved by reacting the organometallic intermediate with acyl chlorides, often in the presence of a copper catalyst. researchgate.netnih.gov

Cyanations: Carbonitrile groups can be installed using reagents like p-toluenesulfonyl cyanide (TsCN). rsc.orgnih.gov

Carboxylations and Ester Formations: Trapping with CO₂ leads to carboxylic acids, while reagents like ethyl cyanoformate yield ester groups. rsc.orgnih.gov

Cross-Couplings: After transmetalation from magnesium to zinc (forming a diorganozinc species), Negishi-type cross-coupling reactions with aryl or heteroaryl halides can be performed. rsc.org These reactions, typically catalyzed by palladium complexes like Pd(OAc)₂/SPhos or PEPPSI-iPr, are effective for forming C-C bonds and introducing aryl substituents. researchgate.net

Table 2: Electrophilic Trapping of Metalated Imidazo[1,2-b]pyrazoles

Metalated Intermediate Electrophile Catalyst/Conditions Functional Group Introduced Ref
C-7 Magnesiated Allyl Bromide CuCN·2LiCl Allyl rsc.org
C-7 Magnesiated Benzoyl Chloride Pd(PPh₃)₄ Benzoyl rsc.org
C-2 Magnesiated Ethyl Cyanoformate - Ester (COOEt) rsc.org
C-2 Magnesiated Phenyl-SO₂SPh - Thiophenyl (SPh) rsc.org
C-2 Zincated 4-Iodoanisole Pd(OAc)₂/SPhos 4-Methoxyphenyl (B3050149) researchgate.net

Derivatives of this compound bearing carboxamide, carboxylic acid, or carbonitrile groups are of significant interest. nih.gov These functionalities can be introduced either by functionalizing the pre-formed heterocyclic core or by incorporating them during the initial ring synthesis.

As described, trapping a metalated intermediate with CO₂ or a cyanide source like TsCN provides direct access to carboxylic acids and carbonitriles, respectively. rsc.orgnih.gov Esters formed by trapping with ethyl cyanoformate can be subsequently hydrolyzed to carboxylic acids or converted to carboxamides through reaction with amines. rsc.org

An alternative and powerful strategy is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.gov This one-pot synthesis combines a 5-aminopyrazole (which can already contain a carbonitrile or ester group), an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-b]pyrazole library. beilstein-journals.orgd-nb.info For example, using 5-aminopyrazole-4-carbonitrile as the starting material directly yields 1H-imidazo[1,2-b]pyrazole-7-carbonitriles. nih.govbeilstein-journals.org These carbonitriles can then be hydrolyzed to the corresponding carboxylic acids or carboxamides. nih.govnih.gov

The synthesis of imidazo[1,2-b]pyrazole-7-carboxamides, in particular, has been explored due to their biological activities. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement in the production of complex heterocyclic compounds like this compound and its derivatives. This technique often leads to dramatic reductions in reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. beilstein-journals.orgorientjchem.orgnih.gov

Research into the synthesis of the 1H-imidazo[1,2-b]pyrazole core has demonstrated the particular utility of microwave irradiation, especially in the initial steps of multicomponent reactions. nih.govd-nb.info One of the key reactions in forming this scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). nih.govresearchgate.net Traditional methods for this reaction often require long reaction times, from hours to even days, and necessitate significant purification efforts. nih.govd-nb.info

A notable advancement involves a sequential one-pot, two-step GBB protocol where the initial formation of the crucial 5-aminopyrazole intermediate is significantly accelerated by microwave heating. beilstein-journals.orgnih.gov For instance, the cyclocondensation of ethoxymethylene malononitrile with hydrazine in ethanol under microwave irradiation at 80 °C and 150 W achieves complete conversion in just 10 minutes. beilstein-journals.orgnih.gov This is a substantial improvement over conventional heating methods which are often slower and less efficient. dergipark.org.tr Following the rapid microwave-assisted formation of the aminopyrazole, the subsequent GBB reaction can proceed at room temperature, leading to a library of diversely substituted 1H-imidazo[1,2-b]pyrazoles in good to excellent yields. beilstein-journals.orgnih.gov

The table below summarizes the conditions for the microwave-assisted preformation of the key 5-aminopyrazole-4-carbonitrile intermediate, which is a precursor to the target imidazo[1,2-b]pyrazole system.

Table 1: Microwave-Assisted Synthesis of 5-Aminopyrazole-4-carbonitrile

Reactants Solvent Power (W) Temperature (°C) Time (min) Conversion
Ethoxymethylene malononitrile, Hydrazine Ethanol 150 80 10 Complete

Data sourced from Túrós et al., 2014. beilstein-journals.orgnih.gov

The application of microwave energy was also found to be beneficial when using different starting materials that required elevated temperatures for the preformation of the pyrazole intermediates. nih.govd-nb.info This flexibility allows for the creation of highly functionalized 1H-imidazo[1,2-b]pyrazole analogues with yields reported between 54% and 79%. nih.gov

The research highlights the crucial role of microwave assistance in overcoming the kinetic barriers of the initial cyclocondensation step, thereby enabling a rapid and efficient pathway to the 1H-imidazo[1,2-b]pyrazole scaffold. beilstein-journals.orgnih.gov This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing reaction times and potentially decreasing energy consumption. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-aminopyrazole-4-carbonitrile
Ethoxymethylene malononitrile
Hydrazine

Advanced Spectroscopic and Structural Elucidation of 1 Isobutyl 1h Imidazo 1,2 B Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of 1-isobutyl-1H-imidazo[1,2-b]pyrazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence for the connectivity of atoms and the specific isomeric form of the molecule.

Proton (¹H) NMR spectroscopy is fundamental in identifying the number and environment of hydrogen atoms within the this compound molecule. The spectrum provides key information regarding the isobutyl group, including the characteristic chemical shifts and coupling patterns of the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. Furthermore, distinct signals corresponding to the protons on the imidazo[1,2-b]pyrazole core confirm the successful formation of the heterocyclic system. The integration of these signals allows for the quantitative determination of the relative number of protons in each environment, while the coupling constants (J-values) reveal the connectivity between adjacent protons.

Table 1: Representative ¹H NMR Data Interpretation for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2Not availableSinglet-Imidazole (B134444) ring proton
H-3Not availableSinglet-Imidazole ring proton
H-6Not availableSinglet-Pyrazole (B372694) ring proton
-CH₂-Not availableDoubletTypical value ~7 HzMethylene of isobutyl group
-CH-Not availableMultipletTypical value ~7 HzMethine of isobutyl group
-CH₃Not availableDoubletTypical value ~7 HzMethyls of isobutyl group

Note: Specific chemical shift and coupling constant data for this compound were not available in the searched resources. The table represents a typical interpretation.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the isobutyl substituent and the individual carbons of the fused imidazole and pyrazole rings. The chemical shifts of the aromatic carbons in the heterocyclic core are particularly diagnostic for confirming the fused ring structure.

Table 2: Representative ¹³C NMR Data Interpretation for this compound

Carbon AtomChemical Shift (δ, ppm)Assignment
C-2Not availableImidazole ring carbon
C-3Not availableImidazole ring carbon
C-5Not availableBridgehead carbon
C-6Not availablePyrazole ring carbon
C-7Not availablePyrazole ring carbon
C-8aNot availableBridgehead carbon
-CH₂-Not availableMethylene of isobutyl group
-CH-Not availableMethine of isobutyl group
-CH₃Not availableMethyls of isobutyl group

Note: Specific chemical shift data for this compound were not available in the searched resources. The table represents a typical interpretation.

For complex structures like this compound, 2D NMR techniques are indispensable for unambiguous structural assignment and for ruling out other potential regioisomers and tautomers.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the isobutyl group and any couplings between protons on the heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the entire molecule, including linking the isobutyl group to the nitrogen atom of the pyrazole ring and confirming the fusion of the imidazole and pyrazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help to confirm the regiochemistry and stereochemistry of the molecule.

Collectively, these 2D NMR techniques have been successfully used to confirm the exclusive presence of the 1H-imidazo[1,2-b]pyrazole core in related derivatives, validating the regioselectivity of the synthesis.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula (e.g., C₁₀H₁₄N₄). This is a key step in confirming the identity of the synthesized compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like imidazo[1,2-b]pyrazoles. It typically produces the protonated molecule [M+H]⁺, from which the molecular weight can be easily deduced.

Electron Ionization (EI-MS): EI is a higher-energy ionization method that can cause fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, offering clues about the different functional groups and substructures present.

LCMS Q-TOF (Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight): This hyphenated technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer, making it a powerful tool for the analysis and identification of compounds in complex mixtures.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zInterpretation
HR-MS[M+H]⁺Not availableConfirms elemental composition
ESI-MS[M+H]⁺Not availableConfirms molecular weight

Note: Specific mass spectrometry data for this compound were not available in the searched resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching: Aliphatic C-H stretching vibrations from the isobutyl group would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the heterocyclic rings would be observed above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused ring system would typically appear in the 1500-1650 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, serving as a "fingerprint" for its identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no specific crystal structure for this compound was found in the searched literature, this technique, if applicable to a suitable crystalline derivative, would offer unambiguous proof of its three-dimensional structure. It would confirm the planarity of the fused ring system, the bond lengths and angles, and the conformation of the isobutyl group in the solid state. Studies on related pyrazole compounds have demonstrated the utility of X-ray crystallography in understanding supramolecular interactions, such as hydrogen bonding motifs, in the solid state.

Computational and Theoretical Investigations of 1 Isobutyl 1h Imidazo 1,2 B Pyrazole

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking studies are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule to a specific protein target. For derivatives of the imidazo[1,2-b]pyrazole and related pyrazole (B372694) scaffolds, these studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships (SAR). nih.gov While specific docking studies for 1-isobutyl-1H-imidazo[1,2-b]pyrazole are not extensively documented in publicly available literature, the methodologies applied to similar pyrazole-based compounds offer a clear framework for how such investigations would be conducted.

These studies typically involve the use of software like AutoDock to perform flexible ligand docking into the active site of a target protein. uni.lu For instance, pyrazole derivatives have been docked into the active sites of enzymes such as receptor tyrosine kinases (e.g., RET kinase) and glucosamine-6-phosphate synthase to explore their inhibitory potential. purkh.comrsc.org The primary goal is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. purkh.com

Below is an interactive data table illustrating hypothetical docking results of this compound with various protein targets, based on typical outcomes for similar heterocyclic compounds.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
RET Kinase2IVV-8.5ALA807, LEU730, VAL738
Glucosamine-6-P Synthase1XFF-7.9GLY301, SER302, THR303
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.1LYS33, ASP86, GLN131

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. It is not based on actual experimental results for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, and reactivity of molecules. rsc.org For pyrazole and its derivatives, DFT calculations are commonly employed to determine properties such as optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP). nih.govnih.gov These calculations provide a deep understanding of the molecule's stability, reactivity, and potential for electronic applications. rsc.org

DFT studies on related pyrazole compounds have shown that the distribution of electron density, as visualized by the MEP, can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's electronic properties and its propensity to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would likely be performed using a basis set such as B3LYP/6-31G(d,p). nih.gov The results of such calculations would provide valuable information on its electronic characteristics.

The following table presents representative data that would be obtained from DFT calculations on this compound.

ParameterValue (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to the ability to donate an electron.
LUMO Energy-1.8 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability.
Dipole Moment2.5 DProvides insight into the molecule's polarity.

Note: The data in this table is for illustrative purposes and represents typical values obtained for similar heterocyclic compounds through DFT calculations.

Conformational Analysis and Tautomerism Studies

The conformational flexibility and potential for tautomerism are critical aspects of a molecule's behavior. For this compound, the isobutyl group can rotate around the carbon-nitrogen single bond, leading to different spatial arrangements or conformers. Computational methods, particularly DFT and potential energy surface (PES) scanning, are employed to identify the most stable conformations. semanticscholar.org

Studies on related systems, such as substituted imidazo[1,2-a]pyrazines, have demonstrated that different rotameric forms can be stabilized by intramolecular interactions like hydrogen bonds. semanticscholar.org For this compound, a PES scan would reveal the energy barriers between different rotational isomers of the isobutyl group, allowing for the determination of the lowest energy (most stable) conformation.

Tautomerism, the migration of a proton between two or more positions, is a known phenomenon in pyrazole and imidazole (B134444) ring systems. purkh.comresearchgate.net The 1H-imidazo[1,2-b]pyrazole scaffold can theoretically exist in different tautomeric forms, although the aromatic 1H-form is generally the most stable. researchgate.net Computational studies can predict the relative energies of these tautomers, providing insight into their potential existence and relative populations. Factors such as substitution and the solvent environment can influence the tautomeric equilibrium. fu-berlin.de DFT calculations have been used to assess the energetic barriers for proton transfer, which are often significant, suggesting that non-aromatic tautomers are generally less favorable. researchgate.net

Computational MethodApplication to this compound
Potential Energy Surface (PES) ScanDetermination of stable conformers of the isobutyl group.
DFT Energy CalculationsComparison of the relative stabilities of different tautomers.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Like Properties (excluding ADMET results themselves, but discussing the methodologies)

In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational approaches help to identify candidates with favorable drug-like properties before committing to extensive experimental testing.

The prediction of these properties for compounds like this compound typically involves the use of various computational models. These models are often built using machine learning algorithms trained on large datasets of compounds with known pharmacokinetic data. nih.gov Cheminformatics software tools are used to calculate a wide range of molecular descriptors for the compound of interest. These descriptors, which can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological indices, serve as the input for the predictive models. nih.gov

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate these molecular descriptors with specific pharmacokinetic endpoints. Simplified physiologically based pharmacokinetic (PBPK) models can also be employed, which use in silico estimated parameters to simulate the concentration of a compound in various tissues over time. nih.gov These methodologies allow for a preliminary assessment of a compound's potential to be orally bioavailable, to distribute to target tissues, and to be cleared from the body in a desirable manner.

Preclinical Biological Activity and Proposed Mechanisms of Action for 1 Isobutyl 1h Imidazo 1,2 B Pyrazole Derivatives

Anti-Cancer Activity in In Vitro Models

The imidazo[1,2-b]pyrazole core is a recognized scaffold in the development of novel anti-cancer agents. researchgate.netnih.gov Studies have demonstrated the potential of this class of compounds to inhibit the growth of various cancer cell lines and to induce cell death through mechanisms like apoptosis.

Growth Inhibition Studies against Specific Cancer Cell Lines

A number of studies have evaluated series of imidazo[1,2-b]pyrazole derivatives against panels of human cancer cell lines. In one notable study, 39 different derivatives were tested against five human and one murine cancer cell line, with four compounds showing IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of less than 10 μM. nih.gov

Another significant area of research has focused on imidazo[1,2-b]pyrazole-7-carboxamides . One derivative, referred to as DU385, demonstrated potent activity against several leukemia cell lines, with IC₅₀ values as low as 16.54 nM against acute promyelocytic leukemia (HL-60) cells and 27.24 nM against acute T-lymphoblastic leukemia (MOLT-4) cells. mdpi.com A related compound, DU325, also showed high efficacy. mdpi.com While these studies highlight the potential of the scaffold, the specific substitutions at the 1-position for these highly active compounds are not specified as isobutyl in the available abstracts. mdpi.comnih.gov

Proposed Cellular and Molecular Mechanisms (e.g., enzyme inhibition, apoptosis induction, microtubule assembly modulation)

The primary mechanism of anti-cancer action for many imidazo[1,2-b]pyrazole derivatives appears to be the induction of apoptosis (programmed cell death). nih.govnih.gov For instance, the potent imidazo[1,2-b]pyrazole-7-carboxamide derivative DU385 was found to induce late-stage apoptosis in MV-4-11 leukemia cells. mdpi.com The mechanism for this was linked to the generation of oxidative stress, evidenced by the depletion of cellular glutathione (B108866) and a loss of mitochondrial membrane potential. mdpi.com

Further investigation into a related imidazo[1,2-b]pyrazole-7-carboxamide revealed that it triggers a process of differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This process involves the depolarization of mitochondria and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Modulation of Specific Biological Pathways (e.g., BTK kinase, AKT-mTOR, PD1-PD-L1 interaction)

The anti-cancer effects of imidazo[1,2-b]pyrazole derivatives are rooted in their ability to modulate critical cell signaling pathways. Treatment of HL-60 leukemia cells with an imidazo[1,2-b]pyrazole-7-carboxamide derivative led to the phosphorylation of ERK, an early survival response, which was followed by an increase in pAkt-bright cells, indicating an interaction with the PI3K/AKT/mTOR pathway. nih.gov The study also noted the induction of the AP-1 complex, a driver of cellular differentiation. nih.gov

Anti-Inflammatory Properties

The imidazo[1,2-b]pyrazole scaffold has been investigated for its anti-inflammatory potential. researchgate.net Some research has focused on the design of these derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. johnshopkins.edunih.gov However, studies that specifically report on 1-isobutyl derivatives as anti-inflammatory agents are lacking in the current literature. One study on new pyrazole (B372694) and imidazopyrazole derivatives as anti-inflammatory agents found that the pyrazole series was generally more active in reducing ROS production than the imidazopyrazole series. mdpi.comresearchgate.net

Anti-Microbial Activity (e.g., antibacterial, antifungal, antituberculosis)

The fused pyrazole ring system is a common feature in compounds with antimicrobial properties. researchgate.netnih.govmdpi.com Specifically, libraries of imidazo[1,2-b]pyrazole derivatives have been screened as potential new agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.netnih.gov These screenings confirmed that the scaffold could be a promising starting point for developing new anti-TB drugs, though specific data on 1-isobutyl derivatives were not presented. researchgate.netnih.gov

Anti-Viral Activity

While pyrazole-containing compounds have shown activity against various viruses, including Chikungunya virus and coronaviruses, there is a lack of specific reports on the anti-viral properties of 1-isobutyl-1H-imidazo[1,2-b]pyrazole derivatives. researchgate.neteurekaselect.com The available research tends to focus on different pyrazole-based scaffolds. eurekaselect.commdpi.com

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-b]pyrazole and structurally related scaffolds have been investigated for their inhibitory effects on several key enzymes implicated in various diseases.

α-Glucosidase Inhibition:

A series of imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The findings indicated that all the synthesized compounds exhibited significant inhibitory activity against α-glucosidase, with IC50 values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM, which were notably more potent than the standard drug acarbose (B1664774) (IC50 = 750 ± 1.5 µM). nih.gov The most potent compound in this series demonstrated an eightfold higher inhibitory activity compared to acarbose and was found to be a competitive inhibitor of the enzyme. nih.gov

Cyclin-Dependent Kinases (CDK2, CDK9) Inhibition:

The imidazo[1,2-b]pyrazole scaffold is related to other imidazo-fused heterocyclic systems that have shown activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

CDK2: Research on pyrazole-based analogues has led to the discovery of potent CDK2 inhibitors. rsc.orgrsc.org For instance, a series of novel pyrazole derivatives were synthesized and showed strong inhibitory activity against CDK2/cyclin A2, with IC50 values for the most active compounds ranging from 0.96 to 3.82 µM. rsc.orgrsc.org One of the most potent compounds from this research, compound 9, had an IC50 value of 0.96 μM. rsc.org

CDK9: Imidazopyrazine derivatives have been identified as inhibitors of CDK9, a key regulator of transcription. nih.gov A study on new imadazopyrazines found that these compounds displayed good CDK9 inhibition with IC50 values in the range of 0.18–1.78 µM. nih.gov The most potent compound, 1d, which features a 4-methoxyphenyl (B3050149) amine at the 3-position of the imadazopyrazine core, had an IC50 of 0.18 µM. nih.gov Another study on imidazo[1,2-a]pyrazines also identified potent CDK9 inhibitors, with the most active compound, 3c, showing an IC50 of 0.16 µM. nih.gov

Phosphodiesterase 10 (PDE10) Inhibition:

While specific studies on this compound derivatives as PDE10 inhibitors are limited, research on the structurally related imidazo[1,2-b]pyridazine (B131497) scaffold has shown promise. google.comgoogle.com These derivatives are being explored for their potential in treating neurological and psychiatric disorders where the PDE10 enzyme is implicated. google.comgoogle.com The inhibition of PDE10A by these compounds is thought to produce alterations in striatal gene expression similar to those of some antipsychotic drugs. google.com

Carbonic Anhydrase (CA) Inhibition:

There is limited direct research on the inhibition of carbonic anhydrase by this compound derivatives. However, the broader class of pyrazole-containing sulfonamides has been investigated as carbonic anhydrase inhibitors. researchgate.net These studies have shown that such compounds can act as isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov

Enzyme Inhibition Data for Imidazo[1,2-b]pyrazole and Related Derivatives

Compound Class Target Enzyme Most Potent Compound IC50 (µM) Reference
Imidazo[1,2-b]pyrazole derivatives α-Glucosidase Compound 4j 95.0 ± 0.5 nih.gov
Pyrazole derivatives CDK2/cyclin A2 Compound 9 0.96 rsc.orgrsc.org
Imadazopyrazine derivatives CDK9 Compound 1d 0.18 nih.gov

Other Investigated Biological Activities

Beyond enzyme inhibition, derivatives of imidazo[1,2-b]pyrazole and related heterocyclic systems have been explored for a variety of other potential therapeutic applications.

Antidiabetic Activity:

The α-glucosidase inhibitory activity of imidazo[1,2-b]pyrazole derivatives directly points to their potential as antidiabetic agents. nih.gov By inhibiting this enzyme, these compounds can help to regulate blood glucose levels. nih.gov The pyrazole scaffold, in general, is a well-known pharmacophore in the design of antidiabetic agents, with various derivatives showing potent α-glucosidase inhibitory activity. nih.govfrontiersin.org For example, a series of acyl pyrazole sulfonamides were found to be more potent than the standard drug acarbose against α-glucosidase, with the most active compound having an IC50 value of 1.13 µM. frontiersin.org

Antiparasitic Activity:

The imidazo[1,2-b]pyrazole scaffold and its relatives have shown potential as antiparasitic agents. Studies have demonstrated the in vitro activity of imidazole-containing azine and benzoazine derivatives against several species of Leishmania and Trypanosoma cruzi. nih.gov The antiparasitic properties of these compounds appear to be linked to the presence of both the pyridazine (B1198779) and imidazole (B134444) heterocyclic systems. nih.gov Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as a new pharmacophore against Leishmania amazonensis. nih.govacs.org One such compound exhibited an IC50 value of 6.63 µM against the amastigote form of the parasite, which is more potent than the reference drug miltefosine. acs.org

Sedative-Hypnotic Activity:

Thymic Enhancers:

No significant research findings were identified in the public domain regarding the activity of this compound derivatives as thymic enhancers.

Other Activities:

An imidazo[1,2-b]pyrazole-7-carboxamide derivative has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.govmdpi.comnih.gov This compound was effective at nanomolar concentrations in patient-derived AML cells and also reduced the number of myeloid-derived suppressor cells from a murine cancer model. mdpi.com

Summary of Other Investigated Biological Activities

Biological Activity Compound Class Key Findings Reference
Antidiabetic Imidazo[1,2-b]pyrazole derivatives Potent α-glucosidase inhibition, superior to acarbose. nih.gov
Antiparasitic Imidazole-containing azines, Imidazo[1,2-a]pyrimidines Activity against Leishmania and Trypanosoma cruzi. nih.govnih.govacs.org
Sedative-Hypnotic Imidazo[1,2-a]pyridine (B132010) derivatives Known activity for this scaffold (e.g., zolpidem). researchgate.net

Structure Activity Relationship Sar Analysis of 1 Isobutyl 1h Imidazo 1,2 B Pyrazole Derivatives

Impact of Substitution Patterns on the Imidazo[1,2-b]pyrazole Scaffold

The biological activity of imidazo[1,2-b]pyrazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications at various positions can influence the molecule's potency, selectivity, and pharmacokinetic properties. The core scaffold itself is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net

Substituents on the pyrazole (B372694) portion of the imidazo[1,2-b]pyrazole scaffold play a crucial role in determining biological activity. For example, functionalization at the C-7 position has been explored to modulate the properties of these compounds. The introduction of various groups at this position can alter the electronic and steric characteristics of the molecule, thereby influencing its interaction with biological targets. nih.gov

Studies on related imidazo[1,2-b]pyrazole derivatives have shown that modifications at different positions of the pyrazole ring can lead to a range of biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.com The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, as well as its size and hydrogen-bonding capacity, can dictate the potency and selectivity of the compound. nih.gov

Regioselectivity and Tautomerism in Relation to Biological Activity

Regioselectivity in the synthesis and functionalization of imidazo[1,2-b]pyrazoles is crucial as different regioisomers can exhibit distinct biological activities. The specific placement of substituents on the scaffold is a key factor in SAR studies. rsc.org Tautomerism, the ability of the molecule to exist in different isomeric forms through the migration of a proton, is another important consideration for imidazo[1,2-b]pyrazoles. The dominant tautomeric form under physiological conditions can affect how the molecule interacts with its biological target. The arrangement of hydrogen bond donors and acceptors, which can change with tautomerism, is often critical for high-affinity binding.

Pharmacophore Elucidation and Design Principles for Enhanced Efficacy

Pharmacophore modeling is a valuable tool for understanding the key structural features required for the biological activity of imidazo[1,2-b]pyrazole derivatives. A pharmacophore model identifies the essential steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for a molecule to interact with a specific target. mdpi.com

By analyzing the SAR of a series of active compounds, a pharmacophore model can be developed to guide the design of new, more potent, and selective analogs. nih.gov Design principles for enhancing efficacy often involve optimizing the fit of the molecule to its binding site, improving its pharmacokinetic properties, and minimizing off-target effects. For imidazo[1,2-b]pyrazoles, this could involve modifying substituents to enhance binding affinity, introducing groups to improve solubility or metabolic stability, or altering the scaffold to achieve better selectivity.

Comparative Analysis with Bioisosteres (e.g., indole (B1671886) analogs) and their Impact on Properties (e.g., improved aqueous solubility)

The 1H-imidazo[1,2-b]pyrazole scaffold can be considered a non-classical bioisostere of the indole ring system. nih.govrsc.org Bioisosteric replacement is a strategy used in drug design to modify the properties of a lead compound while retaining its biological activity. Replacing an indole ring with an imidazo[1,2-b]pyrazole scaffold has been shown to lead to significant improvements in physicochemical properties, such as aqueous solubility. nih.govrsc.org

For example, an imidazo[1,2-b]pyrazole analog of the indolyl drug pruvanserin demonstrated a significant decrease in lipophilicity (log D), which translated into improved aqueous solubility. nih.gov This is a crucial advantage in drug development, as poor solubility can limit the bioavailability and therapeutic efficacy of a compound. The increased number of nitrogen atoms in the imidazo[1,2-b]pyrazole ring system compared to indole contributes to its increased polarity and potential for hydrogen bonding, leading to better solubility in aqueous media.

Conclusion and Future Research Perspectives for 1 Isobutyl 1h Imidazo 1,2 B Pyrazole

Summary of Key Research Advances Regarding 1-Isobutyl-1H-imidazo[1,2-b]pyrazole and the Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. rdd.edu.iqresearchgate.net Research has shown that derivatives of this scaffold possess anticancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular properties. researchgate.netresearchgate.net For instance, certain imidazo[1,2-b]pyrazole-7-carboxamide derivatives have been shown to induce apoptosis in acute myeloid leukemia (AML) cells and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com One such derivative, DU325, was effective at nanomolar concentrations in targeting these immature myeloid cells, suggesting its potential for future pre-clinical studies. mdpi.com

In the realm of oncology, various substituted imidazo[1,2-b]pyrazoles have exhibited promising in vitro growth inhibitory activities against several human and murine cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have begun to elucidate the structural features that contribute to this anticancer potency. researchgate.netnih.gov

While specific research on This compound is limited in publicly available literature, its existence is noted in chemical databases, such as the derivative This compound-7-carbonitrile . nih.gov The isobutyl group at the N1 position represents a specific substitution that could modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn could influence its biological activity. The broader research on the scaffold suggests that this specific derivative is a candidate for investigation into similar biological activities.

Identification of Research Gaps and Future Directions in Synthetic Methodologies

The synthesis of substituted imidazo[1,2-b]pyrazoles has been advanced through multicomponent reactions, most notably the Groebke–Blackburn–Bienaymé (GBB) reaction. This method allows for the rapid construction of a diverse library of these compounds from simple starting materials. exemplifybiopharma.com However, a significant research gap exists in the selective functionalization of the imidazo[1,2-b]pyrazole core. While methods for introducing substituents at various positions have been developed, there is a need for more versatile and regioselective synthetic strategies. rsc.org

Future research in synthetic methodologies should focus on:

Developing novel synthetic routes to access a wider range of substituted 1-isobutyl-1H-imidazo[1,2-b]pyrazoles with diverse functional groups at other positions of the heterocyclic core.

Exploring late-stage functionalization techniques that would allow for the modification of the this compound scaffold after its initial construction, enabling the rapid generation of analogues for SAR studies.

Opportunities for Advanced Preclinical Investigations and Target Validation

Given the demonstrated biological potential of the imidazo[1,2-b]pyrazole scaffold, there are significant opportunities for advanced preclinical investigations of This compound . A critical first step would be to synthesize this compound and its derivatives and screen them against a panel of biological targets.

Key areas for preclinical investigation include:

Anticancer activity: Based on the promising results for other imidazo[1,2-b]pyrazole derivatives, this compound should be evaluated for its cytotoxic effects on a broad range of cancer cell lines.

Anti-inflammatory properties: The scaffold's known anti-inflammatory potential warrants investigation into the ability of the isobutyl derivative to modulate inflammatory pathways.

Antitubercular activity: As some imidazo[1,2-b]pyrazoles have shown activity against Mycobacterium tuberculosis, this specific derivative should be tested for its potential as a novel antituberculosis agent. researchgate.net

Should initial screenings prove promising, further preclinical studies would involve target identification and validation to understand the specific proteins or pathways with which the compound interacts. This could be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Potential for Further Pharmacological Target Identification and Mechanistic Elucidation

The diverse biological activities reported for the imidazo[1,2-b]pyrazole scaffold suggest that it can interact with multiple pharmacological targets. rdd.edu.iqresearchgate.net This opens up a wide field for further investigation to identify the specific molecular targets of derivatives like This compound and to elucidate their mechanisms of action.

Future research should aim to:

Utilize high-throughput screening of this compound and a library of its analogues against a wide range of known and novel drug targets.

Employ computational modeling and docking studies to predict potential binding interactions with various proteins and guide the design of more potent and selective inhibitors.

Conduct detailed mechanistic studies for any confirmed activities to understand how the compound exerts its biological effects at the molecular and cellular levels. For example, investigating its impact on cell signaling pathways, enzyme kinetics, or gene expression.

The exploration of the pharmacological potential of This compound is still in its infancy. However, based on the extensive research into the broader imidazo[1,2-b]pyrazole family, this specific compound represents a promising starting point for the development of new therapeutic agents. A systematic approach involving targeted synthesis, comprehensive biological evaluation, and in-depth mechanistic studies will be crucial to unlocking its full potential.

Q & A

Q. What are the standard protocols for synthesizing 1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield and purity?

A sequential one-pot synthetic approach using the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is widely employed. This method involves hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes under mild conditions (25–50°C, 10–60 min). Key advantages include high regioselectivity, no need for column chromatography, and yields up to 96% . Reaction time and temperature significantly impact tautomerism (e.g., 1H vs. 5H tautomers), which requires careful monitoring via 1H^1H-NMR and X-ray crystallography for structural confirmation .

Q. How is the structure of this compound characterized, and what analytical techniques are essential for confirming regiochemistry?

Characterization relies on 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction. For regiochemistry, 2D NMR (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HMBC) is critical to differentiate between regioisomers arising from the GBB reaction. X-ray crystallography resolves ambiguities in tautomeric forms (e.g., endo/exocyclic double bonds) . Polar solvents like DMSO-d6_6 stabilize specific tautomers, aiding spectral interpretation .

Q. What are the key physicochemical properties of this compound, and how do they compare to indole derivatives?

The compound exhibits lower lipophilicity (logD ~2.5) and higher aqueous solubility compared to indole analogs like pruvanserin. This is attributed to its reduced aromaticity and increased polarity. The pKa (~7.3) corresponds to deprotonation of the NH group, which is less acidic than indole’s NH (pKa ~9–10), enhancing solubility in physiological media .

Advanced Research Questions

Q. What strategies enable selective functionalization at specific positions of the 1H-imidazo[1,2-b]pyrazole scaffold?

Selective bromination at the 7-position using N-bromosuccinimide (NBS) in acetonitrile (98% yield) enables subsequent metalation. TMP-bases (e.g., TMPMgCl·LiCl) facilitate regioselective magnesiation at the 3- and 2-positions, followed by electrophilic trapping (e.g., S-methyl sulfonothioate, tosyl cyanide). Br/Mg exchange with iPrMgCl·LiCl allows functionalization at the 6-position . SEM (2-(trimethylsilyl)ethoxymethyl) protection prevents undesired side reactions during multi-step derivatization .

Q. How does the substitution of indole with 1H-imidazo[1,2-b]pyrazole affect drug-like properties such as solubility and logD?

Replacing indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin analogs reduces logD by ~0.5 units, increasing aqueous solubility 10-fold. This is attributed to the scaffold’s reduced planarity and enhanced hydrogen-bonding capacity. Molecular dynamics simulations suggest improved membrane permeability due to lower desolvation penalties . However, metabolic stability studies (e.g., cytochrome P450 oxidation) are needed to validate bioavailability improvements .

Q. What in vitro assays are used to evaluate the bioactivity of 1H-imidazo[1,2-b]pyrazole derivatives?

  • 5-HT3_{3} receptor affinity : Radioligand binding assays with [3H^3H]GR65630 in rat hippocampal membranes (IC50_{50} values <100 nM for tropanyl derivatives) .
  • Antimicrobial activity : Microdilution assays against Staphylococcus aureus biofilms, with IC50_{50} values correlated to substituent electronic profiles .
  • α-Glucosidase inhibition : Kinetic assays using p-nitrophenyl-α-D-glucopyranoside, with docking studies to map interactions with the enzyme’s active site .

Data Contradictions and Recommendations

  • Tautomerism vs. Bioactivity : While 1H-imidazo[1,2-b]pyrazoles are often reported as 5H tautomers in early literature, recent studies emphasize the 1H form’s dominance in physiological conditions. Researchers must verify tautomeric states via pH-dependent NMR to avoid misinterpreting bioactivity data .
  • Functionalization Limitations : Direct N-acylation at position 1 is challenging due to competing reactions; SEM protection or transient directing groups are recommended for selective derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.